2-[2-(Aminomethyl)-4-fluoropyrrolidin-1-yl]acetamide
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Overview
Description
2-[2-(Aminomethyl)-4-fluoropyrrolidin-1-yl]acetamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
Preparation Methods
The synthesis of 2-[2-(Aminomethyl)-4-fluoropyrrolidin-1-yl]acetamide typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide to form Schiff base intermediates, which are then reduced . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-[2-(Aminomethyl)-4-fluoropyrrolidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its structural similarity to naturally occurring compounds.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(Aminomethyl)-4-fluoropyrrolidin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its three-dimensional structure and stereochemistry .
Comparison with Similar Compounds
Similar compounds include:
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
These compounds share the pyrrolidine ring but differ in their functional groups and biological activities. The uniqueness of 2-[2-(Aminomethyl)-4-fluoropyrrolidin-1-yl]acetamide lies in its specific substitution pattern, which can lead to distinct biological and chemical properties .
Properties
Molecular Formula |
C7H14FN3O |
---|---|
Molecular Weight |
175.20 g/mol |
IUPAC Name |
2-[2-(aminomethyl)-4-fluoropyrrolidin-1-yl]acetamide |
InChI |
InChI=1S/C7H14FN3O/c8-5-1-6(2-9)11(3-5)4-7(10)12/h5-6H,1-4,9H2,(H2,10,12) |
InChI Key |
YVRADWNCBLERBU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1CN)CC(=O)N)F |
Origin of Product |
United States |
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